1-(Ethoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid
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Overview
Description
1-(Ethoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid is a complex organic compound that belongs to the piperidine family This compound is characterized by the presence of an ethoxycarbonyl group and a phenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1-(Ethoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Its molecular structure allows it to bind to active sites of enzymes, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
- 1-(Ethoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
- 1-(Methoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid
- 1-(Ethoxycarbonyl)-3-(4-methylphenyl)piperidine-4-carboxylic Acid
Comparison: 1-(Ethoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in its interactions with biological targets .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-ethoxycarbonyl-3-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)16-9-8-12(14(17)18)13(10-16)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18) |
InChI Key |
JXQUBTSKLDGJRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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